
2-Methyl-1,6-heptadiene-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,6-heptadiene-3-OL is an organic compound with the molecular formula C8H14O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,6-heptadiene-3-OL can be achieved through several methods. One common approach involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether under specific conditions . This method requires precise control of temperature and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials. The process typically includes steps such as distillation, purification, and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,6-heptadiene-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Methyl-1,6-heptadien-3-one, while reduction could produce 2-Methyl-1,6-heptadiene .
Scientific Research Applications
2-Methyl-1,6-heptadiene-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1,6-heptadiene-3-OL exerts its effects involves interactions with various molecular targets. The compound can participate in cycloaddition reactions, forming cyclic structures that are important in synthetic chemistry . Additionally, its double bonds and hydroxyl group allow it to engage in a variety of chemical transformations, influencing biological pathways and industrial processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Heptadiene: Another unsaturated hydrocarbon with similar structural features but lacking the hydroxyl group.
2-Methyl-1,5-heptadiene: Similar in structure but with different positioning of double bonds.
1,6-Heptadiene-4-OL: Contains a hydroxyl group but differs in the position of double bonds.
Uniqueness
2-Methyl-1,6-heptadiene-3-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination imparts distinct reactivity and makes it valuable in various chemical and biological applications .
Properties
CAS No. |
53268-46-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
InChI Key |
VKURWVPYTJSREG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



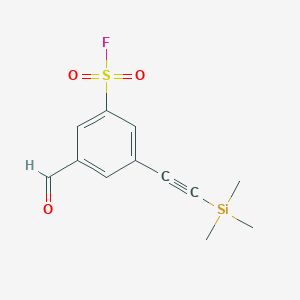
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)



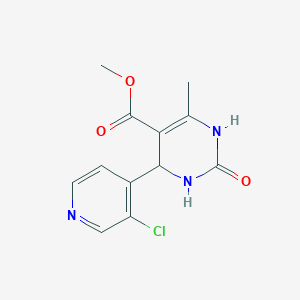
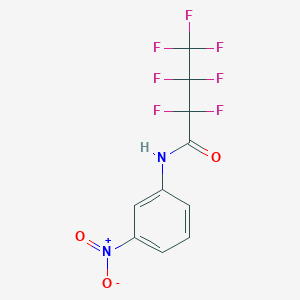
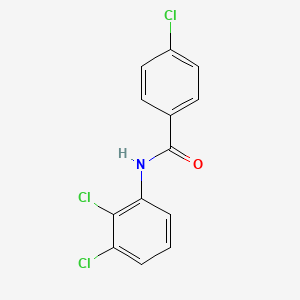
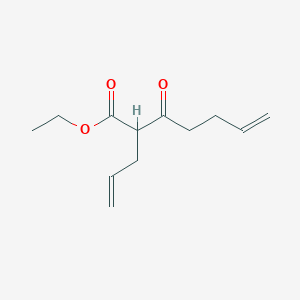

![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
